molecular formula C42H63Na7O56S7 B564511 6-O-Sulfo-b-cyclodextrin sodium salt CAS No. 197587-31-8

6-O-Sulfo-b-cyclodextrin sodium salt

Cat. No.: B564511
CAS No.: 197587-31-8
M. Wt: 1849.258
InChI Key: TZBDYIAUDQVKGF-ARCFIYGDSA-G
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Sulfo-β-cyclodextrin sodium salt (Heptakis(6-O-sulfo)-β-cyclodextrin heptasodium salt, CAS 197587-31-8) is a chemically modified β-cyclodextrin derivative with seven sulfo groups (-SO₃⁻) introduced at the 6-O positions of the glucose units. This sulfonation significantly enhances its water solubility (>500 mg/mL in water) compared to native β-cyclodextrin (solubility ~1.8 mg/mL) . The negatively charged sulfo groups also improve its ability to form inclusion complexes with hydrophobic or cationic guest molecules, making it valuable in drug delivery, chiral separations, and biochemical research. Notably, it has been used as a chiral selector in capillary electrophoresis (CE) and as an inhibitor of anthrax lethal toxin .

Properties

IUPAC Name

heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDYIAUDQVKGF-ARCFIYGDSA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Na7O56S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1849.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and pH Control

Maintaining precise temperature and pH is critical. A patent describing sulfobutylether-β-cyclodextrin synthesis highlights optimal sulfonation at 75–80°C with pH 10–12. Although this pertains to a different substituent, similar principles apply: elevated temperatures accelerate sulfation, while alkaline conditions stabilize the cyclodextrin ring and promote nucleophilic attack at the 6-OH group. Post-sulfation, the pH is adjusted to 6.0–6.5 using hydrochloric acid to precipitate impurities and stabilize the product.

Solvent Systems

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred for sulfation due to their ability to dissolve cyclodextrins and sulfating agents. Aqueous-organic biphasic systems (e.g., water/dichloromethane) are employed during workup to remove hydrophobic byproducts.

Purification and Isolation Techniques

Ultrafiltration

Crude 6-O-Sulfo-β-cyclodextrin sodium salt is purified using ultrafiltration membranes. A 1 kDa membrane effectively removes low-molecular-weight impurities (e.g., unreacted sultones), while a 10 kDa membrane eliminates endotoxins and polymeric byproducts. Sequential filtration steps yield a product with ≤0.5 ppm residual 1,4-butane sultone and endotoxin levels <10 IU/g.

Charcoal Treatment

Neutral charcoal (e.g., Norit CN1) adsorbs colored impurities formed during sulfation. Stirring the reaction mixture with 5–10% (w/w) charcoal for 15–20 minutes, followed by vacuum filtration through Hyflo, achieves decolorization without significant product loss.

Lyophilization

The purified aqueous solution is concentrated to 15–30% (w/v) and freeze-dried. Lyophilization parameters include:

  • Primary drying: -40°C for 24 hours at 0.1 mBar

  • Secondary drying: 25°C for 12 hours to reduce moisture content to <10%.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • X-ray Diffraction (XRD) : Amorphous structure confirmed by the absence of sharp peaks in XRD patterns.

  • Capillary Electrophoresis (CE) : Used to assess chiral separation efficacy, with resolutions >1.5 achieved for nadolol racemates.

  • 1H NMR : Integrates sulfation degree by comparing 6-O-sulfo proton signals (δ 4.8–5.2 ppm) to unmodified hydroxyls.

Physicochemical Properties

PropertyValueMethod
Molecular Weight1849.3 g/molMass Spectrometry
Solubility10 mg/mL in PBS (pH 7.2)USP 35-NF 30
Bulk Density0.81 g/cm³USP 616
Sulfur Content7.8–8.2% (theoretical: 8.1%)Elemental Analysis

Industrial Scalability and Challenges

Impurity Control

Residual 1,4-butane sultone and endotoxins pose significant challenges. The patented process addresses this via:

  • Organic Solvent Washes : Dichloromethane extracts unreacted sultone, reducing levels to <0.5 ppm.

  • Ultrafiltration : Removes endotoxins and polymeric impurities.

Yield Optimization

Typical yields range from 26–29%, limited by incomplete sulfation and purification losses. Scaling reactions to >1 kg requires optimized stirring and temperature uniformity to prevent localized overheating.

Comparative Analysis with Related Cyclodextrin Derivatives

vs. Sulfobutylether-β-Cyclodextrin

While sulfobutylether derivatives (e.g., Captisol®) use 1,4-butane sultone for etherification, 6-O-Sulfo-β-cyclodextrin employs direct sulfation. The latter exhibits higher aqueous solubility (10 mg/mL vs. 50 mg/mL for sulfobutylether) but lower complexation capacity due to reduced hydrophobic cavity accessibility.

vs. γ-Cyclodextrin Analogs

Octakis(2,3-di-O-methyl-6-O-sulfo)-γ-cyclodextrin demonstrates superior enantioselectivity for basic analytes at low pH, whereas 6-O-Sulfo-β-cyclodextrin excels in separating neutral and acidic compounds .

Chemical Reactions Analysis

Types of Reactions

6-O-Sulfo-β-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyclodextrin ring can form inclusion complexes with various guest molecules .

Common Reagents and Conditions

Common reagents used in reactions involving 6-O-Sulfo-β-cyclodextrin sodium salt include nucleophiles such as amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under mild conditions .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Solubilization and Stabilization

6-O-Sulfo-β-cyclodextrin sodium salt is primarily used to enhance the solubility and stability of poorly water-soluble drugs. Its unique structure allows it to form inclusion complexes with hydrophobic drug molecules, thereby improving their bioavailability. This property is particularly beneficial for injectable formulations where solubility is critical.

Case Study: Captisol® (Sulfobutylether-β-cyclodextrin)

Captisol®, a commercially available form of sulfobutylether-β-cyclodextrin, has been widely used in FDA-approved injectable drugs. It stabilizes active pharmaceutical ingredients against degradation, ensuring prolonged shelf life and efficacy. For example, Captisol® has been shown to maintain azithromycin stability in solution for up to six months at room temperature .

Table 1: Comparison of Solubilization Efficiency

Cyclodextrin TypeBinding Constant (M⁻¹)Stability Range (°C)Applications
6-O-Sulfo-β-Cyclodextrin1.83 × 10⁴25-40Injectable formulations
Sulfobutylether-β-Cyclodextrin2.25 × 10⁴20-30Oral and parenteral formulations
Hydroxypropyl-β-Cyclodextrin1.57 × 10⁴15-25Topical formulations

1.2 Chiral Separation

The compound is also employed as a chiral selector in capillary electrophoresis, enabling the separation of racemic mixtures into their enantiomers. This application is crucial in the pharmaceutical industry for the development of chiral drugs, where the efficacy and safety profiles can differ significantly between enantiomers.

Biotechnology Applications

2.1 Enzyme Stabilization

In biotechnology, 6-O-sulfo-β-cyclodextrin sodium salt has been utilized to stabilize enzymes during storage and processing. Its ability to encapsulate enzymes protects them from denaturation, thereby enhancing their activity and shelf-life.

Case Study: Enzyme Encapsulation

Research has demonstrated that encapsulating enzymes in cyclodextrins can improve their thermal stability and activity retention over time. For instance, lipases encapsulated with this compound showed increased resistance to thermal denaturation compared to free enzymes .

Environmental Applications

3.1 Removal of Pollutants

The compound's ability to form inclusion complexes extends to environmental applications, particularly in the removal of pollutants from water sources. By encapsulating organic pollutants, it facilitates their extraction and degradation.

Case Study: Pollutant Extraction

Studies have indicated that using cyclodextrins for the remediation of contaminated water bodies can significantly reduce pollutant concentrations. The encapsulation mechanism allows for effective removal of hydrophobic contaminants such as polycyclic aromatic hydrocarbons (PAHs) .

Mechanism of Action

The mechanism of action of 6-O-Sulfo-β-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This property enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfated/Sulfonated Cyclodextrins

Compound Substituent(s) Degree of Substitution (DS) Solubility (mg/mL) Key Applications
6-O-Sulfo-β-CD sodium salt -SO₃⁻ at 6-O positions 7 (heptakis substitution) >500 CE enantioseparation, toxin inhibition
Sulfobutylether-β-CD sodium salt -CH₂CH₂CH₂SO₃⁻ at 6-O positions DS~4, 6, 6.5, 10 ~500–600 Drug solubilization (e.g., sugammadex)
Hydroxypropyl-β-CD -CH₂CHOHCH₃ at hydroxyls DS~0.6–1.5 ~600 Pharmaceutical excipient
Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD -CH₃ at 2,3-O; -SO₃⁻ at 6-O 7 (methyl), 7 (sulfo) ~300 CE separations of weak acids/bases
Native β-cyclodextrin None 0 1.8 Limited due to low solubility

Key Observations:

Charge and Solubility :

  • The 6-O-sulfo derivative has a higher negative charge density (seven -SO₃⁻ groups) compared to sulfobutylether-β-CD (DS~6.5, six -CH₂CH₂CH₂SO₃⁻ groups). This enhances its ionic interaction with cationic analytes in CE, improving resolution .
  • Sulfobutylether derivatives (e.g., DS~6.5) offer lower nephrotoxicity than highly sulfated CDs, making them preferred for parenteral formulations .

Cavity Modification :

  • Methylation at 2,3-O positions (e.g., Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD) reduces hydrogen bonding with analytes, altering selectivity in chiral separations .

Cost and Availability :

  • 6-O-Sulfo-β-CD sodium salt is a high-cost specialty chemical (~€1,212/100mg) , whereas hydroxypropyl-β-CD and sulfobutylether-β-CD (DS~6.5) are commercially produced at scale for pharmaceutical use .

Performance in Capillary Electrophoresis (CE)

Table 2: CE Enantioseparation Efficiency

Selector Analyte Class Separation Mechanism Resolution (Rs)
6-O-Sulfo-β-CD sodium salt Neutral/weakly acidic analytes Charge-mediated inclusion complexation 1.5–4.0
Sulfobutylether-β-CD (DS~6.5) Basic drugs (e.g., β-blockers) Hydrophobic and ionic interactions 1.2–3.8
Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD Weak bases/zwitterions Reduced H-bonding enhances selectivity 2.0–5.0

Toxicity and Regulatory Status

  • 6-O-Sulfo-β-CD: Limited toxicity data; primarily used in research. Not yet approved for clinical use .
  • Sulfobutylether-β-CD (DS~6.5) : FDA-approved (e.g., in Bridion® for reversing neuromuscular blockade) due to favorable safety profile .
  • Hydroxypropyl-β-CD : Generally recognized as safe (GRAS) for oral and topical use .

Biological Activity

6-O-Sulfo-β-cyclodextrin sodium salt (HS-β-CD) is a sulfated derivative of β-cyclodextrin, which has gained attention for its unique properties and biological activities. This compound is particularly notable for its ability to enhance the solubility and bioavailability of various hydrophobic drugs, making it a valuable tool in pharmaceutical applications.

Chemical Structure and Properties

6-O-Sulfo-β-cyclodextrin is characterized by the addition of a sulfonate group at the 6-position of the β-cyclodextrin molecule. This modification increases its water solubility compared to native β-cyclodextrin, thus enhancing its capacity to form inclusion complexes with hydrophobic compounds.

Property Value
CAS Number 197587-31-8
Molecular Formula C₁₄H₂₁Na₇O₁₄S
Molecular Weight 392.5 g/mol
Solubility Highly soluble in water

1. Drug Solubilization and Bioavailability

HS-β-CD has been shown to significantly improve the solubility of poorly water-soluble drugs, enhancing their bioavailability. For instance, studies have demonstrated that complexing certain antibiotics, such as enrofloxacin, with HS-β-CD results in improved solubility and therapeutic efficacy compared to uncomplexed forms .

2. Toxicity Studies

Toxicological evaluations indicate that HS-β-CD exhibits low toxicity profiles. In animal studies, it has been reported that HS-β-CD does not cause observable acute toxicity when administered intraperitoneally, contrasting sharply with β-cyclodextrin, which resulted in high mortality rates and renal damage .

Compound Dose (mol/Kg) Mortality Rate PUN Levels (mg/dL)
β-Cyclodextrin5.49 × 10⁻³100%160 ± 26
Heptakis(6-deoxy-6-sulfonic acid)-β-CD5.49 × 10⁻³0%17 ± 2

3. Enzyme Inhibition

Research has indicated that HS-β-CD can influence enzyme activities. It has been observed to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes respectively . The degree of inhibition varies depending on the concentration of HS-β-CD used.

Case Study 1: Chiral Separation

In a study involving the chiral separation of nadolol racemates, HS-β-CD was successfully utilized as a chiral selector in capillary electrophoresis. The results highlighted its effectiveness in differentiating between enantiomers, which is crucial for pharmaceutical applications where the activity of drug enantiomers can differ significantly .

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties of HS-β-CD when complexed with various phytochemicals. The findings revealed that while HS-β-CD could stabilize these compounds, the antioxidant activity was often lower than that of the pure extracts, suggesting potential interactions that may alter their efficacy .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to confirm the solubility profile of 6-O-Sulfo-β-cyclodextrin sodium salt in aqueous and organic solvents?

  • Methodology : Conduct solubility tests by dissolving the compound in solvents of varying polarities (e.g., water, ethanol, DMSO) under controlled temperatures. Use gravimetric analysis to quantify solubility, and validate results via UV-Vis spectroscopy to detect concentration-dependent absorbance changes. Reference solubility classification frameworks from salt preparation protocols (e.g., , Table 2, Learning Standard 6.9.1) .

Q. How can researchers design a synthesis protocol for 6-O-Sulfo-β-cyclodextrin sodium salt that minimizes byproducts?

  • Methodology : Optimize sulfation reaction conditions (e.g., molar ratios of sulfating agents, reaction time, temperature) using design-of-experiment (DoE) principles. Monitor reaction progress via TLC or HPLC and validate purity through elemental analysis and ion chromatography to quantify residual sulfate ions. Detailed procedural guidelines can be adapted from cyclodextrin derivative synthesis ( ) .

Q. What analytical techniques are essential for verifying the structural integrity of 6-O-Sulfo-β-cyclodextrin sodium salt post-synthesis?

  • Methodology : Combine 1H^1H-NMR and 13C^13C-NMR to confirm sulfation at the 6-O position and assess cyclodextrin ring integrity. Use FT-IR to detect sulfate group vibrations (~1220–1260 cm1^{-1}) and conduct mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight. Cross-reference with established characterization protocols for sulfated cyclodextrins ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing sulfation patterns in 6-O-Sulfo-β-cyclodextrin sodium salt?

  • Methodology : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping proton signals and assign sulfation sites unambiguously. Compare results with computational simulations (e.g., density functional theory for chemical shift predictions) and validate using orthogonal techniques like X-ray crystallography if single crystals are obtainable ( ) .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in the sulfation degree of 6-O-Sulfo-β-cyclodextrin sodium salt?

  • Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to datasets from multiple synthesis batches. Correlate variability with reaction parameters (e.g., pH, reagent purity) and use control charts to identify outliers. Reference research synthesis frameworks for handling heterogeneous data ( ) .

Q. How should researchers design experiments to investigate the host-guest binding efficiency of 6-O-Sulfo-β-cyclodextrin sodium salt with hydrophobic drug molecules?

  • Methodology : Use isothermal titration calorimetry (ITC) or fluorescence spectroscopy to measure binding constants (KaK_a). Varying guest molecule structures (e.g., aromatic vs. aliphatic) and pH conditions can reveal structure-activity relationships. Include negative controls (unsulfated β-cyclodextrin) to isolate sulfate group contributions ( ) .

Q. What strategies mitigate interference from counterions during ion-exchange chromatography purification of 6-O-Sulfo-β-cyclodextrin sodium salt?

  • Methodology : Pre-treat samples with chelating resins to remove divalent cations (e.g., Ca2+^{2+}) that compete with sodium ions. Optimize elution gradients using conductivity detectors and validate purity via ICP-MS for residual ion quantification. Refer to ion-exchange protocols for sulfated polysaccharides ( ) .

Methodological Notes

  • Data Interpretation : For spectral contradictions, prioritize peer-reviewed characterization data over preliminary results. Cross-validate findings using multiple techniques ( ) .
  • Experimental Reproducibility : Document all synthesis parameters (e.g., stirring rate, drying conditions) in line with journal guidelines ( ) .
  • Ethical Reporting : Disclose batch variability and unresolved data ambiguities in publications to avoid overinterpretation ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-O-Sulfo-b-cyclodextrin sodium salt
Reactant of Route 2
6-O-Sulfo-b-cyclodextrin sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.